[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine
Overview
Description
[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, such as 5-amino-pyrazoles, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules .
Mode of Action
One example of a reaction involving 5-amino-pyrazoles is their condensation with α, β -unsaturated compounds, which provides access to fluorescent pyrazolo-pyrimidines . This suggests that [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine may interact with its targets in a similar manner, leading to the formation of complex organic compounds.
Biochemical Pathways
It’s known that pyrazole derivatives play a significant role in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds can affect a wide variety of biochemical pathways, depending on the specific structures they form and the biological systems they interact with.
Pharmacokinetics
The molecular weight of the compound is 16725 , which could influence its pharmacokinetic properties. Generally, compounds with lower molecular weights have better absorption and distribution profiles.
Result of Action
Given the compound’s potential role in the synthesis of diverse organic molecules , it’s plausible that it could have a wide range of effects at the molecular and cellular levels, depending on the specific targets it interacts with and the biochemical pathways it affects.
Properties
IUPAC Name |
[5-methyl-1-(2-methylpropyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)6-12-8(3)9(4-10)5-11-12/h5,7H,4,6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJVBGJKASQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247814-97-6 | |
Record name | [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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